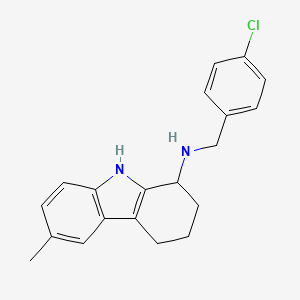
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as CBT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CBT belongs to the class of carbazole derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to exhibit a range of biochemical and physiological effects. In cancer research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disease research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to have antioxidant and anti-inflammatory effects, as well as enhance neuronal survival and function. In psychiatric disorder research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to modulate neurotransmitter levels and exhibit anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several advantages for lab experiments, including its stability and ease of synthesis. However, its limited solubility in aqueous solutions and potential toxicity at high doses are limitations that need to be considered.
Zukünftige Richtungen
There are several future directions for the research of N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine. In cancer research, further studies are needed to determine its efficacy in vivo and its potential for combination therapy. In neurodegenerative disease research, further studies are needed to determine its mechanism of action and potential for clinical use. In psychiatric disorder research, further studies are needed to determine its safety and efficacy in clinical trials. Additionally, the development of novel N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives may lead to compounds with improved therapeutic properties.
Synthesemethoden
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig amination. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization to form the carbazole ring. The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and psychiatric disorders. In cancer research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to exhibit antiproliferative and cytotoxic effects against various cancer cell lines. In neurodegenerative disease research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to have neuroprotective effects and may have potential for the treatment of Alzheimer's and Parkinson's diseases. In psychiatric disorder research, N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been found to exhibit antidepressant and anxiolytic effects.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-13-5-10-18-17(11-13)16-3-2-4-19(20(16)23-18)22-12-14-6-8-15(21)9-7-14/h5-11,19,22-23H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZVYMDQVZARAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)
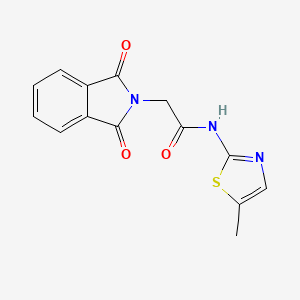
![N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5055288.png)
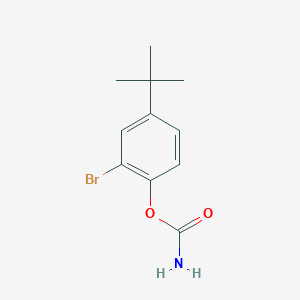
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B5055301.png)
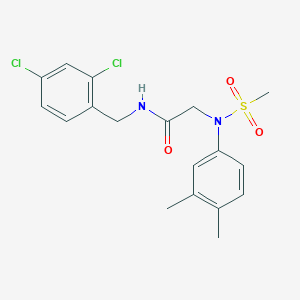
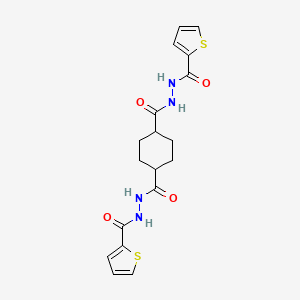
![methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5055330.png)
![4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5055333.png)

![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5055358.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)